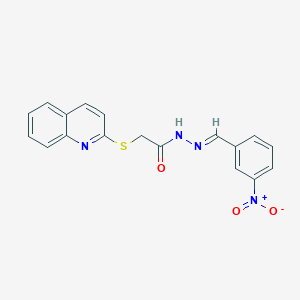

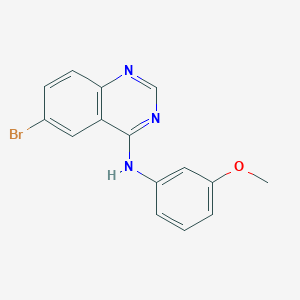

![molecular formula C14H12N2O2S2 B5523246 4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)

4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine" involves multi-step chemical processes. For example, a sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, showcasing the versatility of sulfonamide chemistry in synthesizing naphthyl-linked structures (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular and electronic structure of related compounds has been extensively studied. For instance, 5-[(dimethylamino)methylidene]-4-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-2(5H)-one and its derivatives were synthesized to study structural changes associated with proton tautomerism, illustrating the complex interplay of structural elements in thiazole derivatives (Pyrih et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives are diverse. For example, chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole yielded 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, demonstrating the reactivity of thiazole derivatives towards nucleophilic substitution reactions (Turov et al., 2014).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as their crystal structure and spectroscopic characteristics, have been detailed through studies like the synthesis and characterization of 4-(6-Methoxynaphthalen-2-yl)-2-Benzyliminothiazole. These studies provide insights into the structural conformations and stability of these compounds (Ai, 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Experimental and Theoretical Studies : A related compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, was synthesized and characterized through XRD, FT-IR, UV-Vis, and NMR techniques. Theoretical computations using the density functional theory (DFT) method provided insights into molecular and chemical properties, revealing electrophilic and nucleophilic nature, and non-linear optical behaviors (Gültekin et al., 2020).

Antimicrobial Efficacy : Synthesis of novel azetidinone and thiazolidinones derivatives, including 2-Amino-4-(2-naphthalenyl) thiazole, showcased antimicrobial efficacy against specific bacterial strains, highlighting the compound's potential in developing antimicrobial agents (Patel & Mehta, 2006).

Chemical Properties and Interactions

NBO and HOMO-LUMO Analysis : The sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized and characterized, with its stability analyzed through natural bond orbital (NBO) analysis. This study provides insights into the chemical interactions and electronic properties of such compounds (Sarojini et al., 2012).

Polymer Functionalization : Research into poly(propylene amine) dendrimers functionalized with naphthylsulfonamide units showed significant photophysical properties changes upon functionalization. This indicates potential applications in materials science, especially in modifying optical and electronic properties of polymers (Pina et al., 2004).

Potential Applications

Fluorinated Polyimides : A study on novel fluorinated polyimides derived from bis(ether amine) monomers, including naphthalene derivatives, showed that these materials possess low moisture absorption and dielectric constants, suggesting their use in electronic applications (Chung & Hsiao, 2008).

Organic Synthesis : The preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride were explored, demonstrating its utility as an efficient electrophilic reagent in synthesizing sulfonamides and facilitating nucleophilic substitution reactions, which is crucial for organic synthesis (Turov et al., 2014).

Eigenschaften

IUPAC Name |

4-(naphthalen-2-ylsulfonylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c15-14-16-12(8-19-14)9-20(17,18)13-6-5-10-3-1-2-4-11(10)7-13/h1-8H,9H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJGSUFREAGFQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)

![4-{3-chloro-4-[(4-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5523213.png)

![N-(4-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5523221.png)

![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5523241.png)

![3-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5523243.png)

![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)